Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-
Description
Properties
CAS No. |
821784-33-2 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[5-(furan-3-ylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C16H14N2O2/c19-16-3-1-13(2-4-16)14-7-15(10-17-9-14)18-8-12-5-6-20-11-12/h1-7,9-11,18-19H,8H2 |
InChI Key |
GMLXCUOXIMWHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=COC=C3)O |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction
A common approach involves introducing nitro groups, which are later reduced to amines. For example:
- Nitration : Treat 3-nitro-4-phenolpyridine with nitric acid in sulfuric acid to introduce a nitro group at position 5.
- Reduction : Use palladium-catalyzed hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.
Example Reaction :
$$ \text{3-Nitro-4-phenolpyridine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Amino-4-phenolpyridine} $$
Coupling Reactions
Suzuki-Miyaura coupling can attach aryl groups to the pyridine core:
- Reagents : Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃).
- Conditions : Toluene/water, 80–100°C.
Example :
$$ \text{5-Bromo-3-nitro-4-phenolpyridine} + \text{Phenyl boronic acid} \xrightarrow{\text{Pd catalyst}} \text{5-Phenyl-3-nitro-4-phenolpyridine} $$
Introduction of the 3-Furanylmethylamino Group
The 3-furanylmethylamino substituent is typically introduced via alkylation or reductive amination.
Alkylation with 3-Furanylmethyl Halide
- Amine Activation : React 5-amino-3-nitro-4-phenolpyridine with 3-furanylmethyl bromide in the presence of a base (e.g., K₂CO₃).
- Workup : Purify via column chromatography.
Example Reaction :
$$ \text{5-Amino-3-nitro-4-phenolpyridine} + \text{3-Furanylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-[(3-Furanylmethyl)amino]-3-nitro-4-phenolpyridine} $$
Reductive Amination
- Imine Formation : React 5-amino-3-nitro-4-phenolpyridine with 3-furanylmethanal in methanol.
- Reduction : Add NaBH₃CN or catalytic hydrogenation (H₂, Pd/C) to yield the secondary amine.
Example Reaction :
$$ \text{5-Amino-3-nitro-4-phenolpyridine} + \text{3-Furanylmethanal} \xrightarrow{\text{NaBH}_3\text{CN}} \text{5-[(3-Furanylmethyl)amino]-3-nitro-4-phenolpyridine} $$
Phenol Group Introduction
The phenol group at position 4 is often introduced via hydrolysis or coupling.
Nitro to Phenol Reduction
Nitro groups at position 4 can be reduced to phenol using:
Example Reaction :
$$ \text{4-Nitro-5-[(3-Furanylmethyl)amino]-3-pyridinyl} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Hydroxy-5-[(3-Furanylmethyl)amino]-3-pyridinyl} $$
Suzuki Coupling
Attach aryl boronic acids to a halogenated pyridine:
$$ \text{4-Bromo-5-[(3-Furanylmethyl)amino]-3-pyridinyl} + \text{Phenyl boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-Phenol-5-[(3-Furanylmethyl)amino]-3-pyridinyl} $$
Optimized Synthetic Routes
Route A: Stepwise Functionalization
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration of pyridine core | HNO₃/H₂SO₄, 0°C | 75–85 |
| 2 | Reduction of nitro to amine | H₂/Pd-C, ethanol, 25°C | 90–95 |
| 3 | Alkylation with 3-furanylmethyl bromide | K₂CO₃, DMF, 80°C | 70–75 |
| 4 | Reduction of nitro to phenol | H₂/Pd-C, ethanol, 25°C | 85–90 |
Route B: Petasis Multicomponent Reaction
For direct introduction of the amino and furanyl groups:
- Components : Pyridine-3-carbaldehyde, 3-furanylmethylamine, boronic acid.
- Catalyst : Ytterbium triflate, Pd(OAc)₂.
- Conditions : Toluene, 60°C.
Advantages : Single-step synthesis with high regioselectivity.
Challenges and Solutions
Key Intermediates and Reagents
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| 3-Furanylmethyl bromide | N/A | Alkylation agent for amine introduction |
| 5-Amino-3-nitro-4-phenolpyridine | N/A | Precursor for furanyl group attachment |
| Phenyl boronic acid | 98-80-6 | Suzuki coupling reagent for phenol introduction |
Analytical Characterization
| Technique | Key Data for Target Compound |
|---|---|
| ¹H NMR | δ 7.2–7.8 (m, pyridine H), 6.2–6.5 (furan H), 4.5 (NH) |
| MS | [M+H]⁺ = 264.1 (C₁₂H₁₂N₂O₂S) |
| IR | 3300 cm⁻¹ (NH), 1600 cm⁻¹ (C=N pyridine) |
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenols
Scientific Research Applications
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The target compound shares structural motifs with several pharmacologically active pyridine derivatives. Key analogues and their distinguishing features are outlined below:
Key Observations :
Heterocyclic Diversity : Unlike nilotinib and EP 4 374 877 A2, which feature pyrimidine cores, the target compound uses a pyridine ring. This may reduce steric hindrance and alter binding kinetics .
Amino Substituents: The (3-furanylmethyl)amino group in the target compound is unique compared to the pyrimidinylamino groups in nilotinib and EP 4 374 877 A3. The furan oxygen may mimic hydrogen-bonding interactions seen in kinase inhibitors but with distinct electronic properties .
Phenol vs. Benzamide: The phenol group in the target compound contrasts with the benzamide moieties in nilotinib and EP 4 374 877 A4. Phenols generally exhibit higher acidity (pKa ~10) compared to benzamides, which could influence solubility and membrane permeability .
Pharmacological and Physicochemical Properties
- Lipophilicity : The furan and pyridine rings in the target compound likely confer moderate lipophilicity (predicted logP ~2.5–3.0), comparable to TC-1698 (logP ~2.8) but lower than nilotinib (logP ~4.5) due to the absence of trifluoromethyl groups .
- Receptor Binding: The pyridine-furan scaffold may mimic the 3-pyridinyl group in TC-1698, which selectively binds α4β2 nicotinic receptors. However, the phenolic hydroxyl could introduce additional polar interactions absent in TC-1698 .
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, similar to the pyridine derivatives in , such as Ullmann coupling for amino group installation or Suzuki-Miyaura cross-coupling for pyridine functionalization .
Biological Activity
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- (CAS Number: 821784-33-2) is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O2
- Molecular Weight : 270.30 g/mol
- Structure : The compound contains a phenolic group and a pyridine ring, which are significant for its biological interactions.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence neurotransmitter levels in the brain. For instance, one study indicated that derivatives of furan-containing compounds can enhance acetylcholine and serotonin levels in the hippocampus, suggesting potential nootropic effects .
- Antioxidant Properties : The presence of phenolic groups is often linked to antioxidant activity. Compounds with similar structures have demonstrated significant free radical scavenging capabilities, which could contribute to their protective effects against oxidative stress .
- Estrogen-like Activity : Some phenolic compounds exhibit estrogenic activity, which could have implications for hormonal therapies or treatments related to estrogen-dependent conditions .
Anticancer Activity
Research has indicated that phenolic compounds can exhibit anticancer properties through various mechanisms:
- Induction of Apoptosis : Certain studies have shown that phenolic compounds can trigger apoptosis in cancer cells by activating specific caspase pathways .
- Inhibition of Cell Proliferation : Compounds structurally related to Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- have been reported to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells .
Neuroprotective Effects
The modulation of neurotransmitter systems suggests potential neuroprotective effects:
- Cognitive Enhancement : By enhancing neurotransmitter levels, this compound may improve cognitive functions and memory retention, similar to other AMPA receptor modulators .
Study on Antioxidant Activity
A study evaluated the antioxidant properties of several phenolic compounds, revealing that those similar to Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- exhibited significant scavenging activity against DPPH radicals, indicating their potential use in preventing oxidative damage in cells .
Evaluation of Anticancer Properties
In vitro studies demonstrated that the compound could reduce cell viability in cancer cell lines through apoptosis induction. The mechanism involved mitochondrial pathways and caspase activation, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
